Methyl 1H-pyrrolo[2,3-C]pyridine-7-carboxylate
Overview
Description
Methyl 1H-pyrrolo[2,3-C]pyridine-7-carboxylate is a heterocyclic compound that features a fused pyrrole and pyridine ring system
Mechanism of Action
Target of Action
Pyrrolopyrazine derivatives, which are structurally similar, have been associated with a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects .
Biochemical Pathways
Related compounds have been shown to influence a variety of pathways, potentially leading to their observed therapeutic effects .
Result of Action
Related compounds have been associated with a range of biological activities, suggesting that this compound may have similar effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Methyl 1H-pyrrolo[2,3-C]pyridine-7-carboxylate . These factors could include temperature, pH, and the presence of other substances, among others.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1H-pyrrolo[2,3-C]pyridine-7-carboxylate typically involves multi-step organic reactions. One common method includes the palladium-mediated Sonogashira coupling of an appropriately substituted 4-amino-2-bromo-5-iodopyridine . This is followed by cyclization and substitution reactions to form the desired pyrrolopyridine core.
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 1H-pyrrolo[2,3-C]pyridine-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 1H-pyrrolo[2,3-C]pyridine-7-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various biologically active molecules, including potential anticancer and antiviral agents.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic properties.
Biological Studies: It serves as a probe in studying biological pathways and mechanisms due to its ability to interact with various biomolecules.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: Another pyrrolopyridine derivative with similar structural features but different functional groups.
Pyrrolo[2,3-d]pyrimidine: A related compound with a pyrimidine ring instead of pyridine, exhibiting different biological activities.
Uniqueness
Methyl 1H-pyrrolo[2,3-C]pyridine-7-carboxylate is unique due to its specific substitution pattern and the presence of a methyl ester group, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for developing new drugs and materials with tailored properties.
Properties
IUPAC Name |
methyl 1H-pyrrolo[2,3-c]pyridine-7-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-9(12)8-7-6(2-4-10-7)3-5-11-8/h2-5,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBVIMPIFKLOXDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CC2=C1NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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